4-[5-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)sulfanyl]-4-ethyl-1,2,4-triazol-3-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)sulfanyl]-4-ethyl-1,2,4-triazol-3-yl]morpholine is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a cyclopropyl group, a thiadiazole ring, and a morpholine moiety, contributes to its potential as a versatile agent in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)sulfanyl]-4-ethyl-1,2,4-triazol-3-yl]morpholine typically involves multiple steps. One common method starts with the preparation of the 1,2,4-thiadiazole ring, which is achieved through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions . The resulting thiadiazole intermediate is then reacted with an appropriate alkylating agent to introduce the cyclopropyl group.
Next, the thiadiazole derivative undergoes a nucleophilic substitution reaction with 4-ethyl-1,2,4-triazole, forming the desired triazole-thiadiazole hybrid. Finally, the morpholine moiety is introduced through a substitution reaction, completing the synthesis of the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-[5-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)sulfanyl]-4-ethyl-1,2,4-triazol-3-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring or the triazole moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the morpholine or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole or triazole derivatives.
Substitution: Various substituted morpholine or triazole derivatives.
Scientific Research Applications
4-[5-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)sulfanyl]-4-ethyl-1,2,4-triazol-3-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[5-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)sulfanyl]-4-ethyl-1,2,4-triazol-3-yl]morpholine involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, disrupting their normal function. This compound may inhibit DNA replication and protein synthesis, leading to cell death in microbial and cancer cells . The morpholine moiety enhances its solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: Known for their antimicrobial and anticancer activities.
1,2,4-Triazole derivatives: Widely used in pharmaceuticals for their antifungal and anticancer properties.
Uniqueness
4-[5-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)sulfanyl]-4-ethyl-1,2,4-triazol-3-yl]morpholine is unique due to its combination of a thiadiazole ring, a triazole ring, and a morpholine moiety. This unique structure enhances its biological activity and makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-[5-[(3-cyclopropyl-1,2,4-thiadiazol-5-yl)sulfanyl]-4-ethyl-1,2,4-triazol-3-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6OS2/c1-2-19-11(18-5-7-20-8-6-18)15-16-12(19)21-13-14-10(17-22-13)9-3-4-9/h9H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJDZIDQOYZUSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC2=NC(=NS2)C3CC3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.